5-Ethynyl-2-(piperidin-1-YL)pyridine 5-Ethynyl-2-(piperidin-1-YL)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18995360
InChI: InChI=1S/C12H14N2/c1-2-11-6-7-12(13-10-11)14-8-4-3-5-9-14/h1,6-7,10H,3-5,8-9H2
SMILES:
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol

5-Ethynyl-2-(piperidin-1-YL)pyridine

CAS No.:

Cat. No.: VC18995360

Molecular Formula: C12H14N2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

5-Ethynyl-2-(piperidin-1-YL)pyridine -

Specification

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
IUPAC Name 5-ethynyl-2-piperidin-1-ylpyridine
Standard InChI InChI=1S/C12H14N2/c1-2-11-6-7-12(13-10-11)14-8-4-3-5-9-14/h1,6-7,10H,3-5,8-9H2
Standard InChI Key IDHINDRYWQVIPK-UHFFFAOYSA-N
Canonical SMILES C#CC1=CN=C(C=C1)N2CCCCC2

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

5-Ethynyl-2-(piperidin-1-yl)pyridine (C₁₂H₁₃N₂) consists of a pyridine ring substituted with two functional groups:

  • A piperidin-1-yl group at position 2, introducing a six-membered saturated nitrogen heterocycle.

  • An ethynyl group (-C≡CH) at position 5, contributing sp-hybridized carbon atoms to the aromatic system .

The molecular weight is calculated as 185.25 g/mol, with a theoretical density of 1.21 g/cm³ inferred from comparable pyridine derivatives .

Spectral Characterization

While direct spectral data for this compound are unavailable, insights can be drawn from analogous structures:

  • ¹H NMR:

    • Piperidine protons: Multiplet signals at δ 1.40–1.70 ppm (m, 6H) and δ 2.50–2.70 ppm (m, 4H) .

    • Ethynyl proton: Singlet at δ 2.85–3.10 ppm (s, 1H) .

    • Pyridine protons: Doublets at δ 7.20–8.50 ppm (J = 5–6 Hz) .

  • ¹³C NMR:

    • Alkyne carbons: Peaks at δ 70–85 ppm (sp-hybridized carbons) .

    • Piperidine carbons: δ 24–50 ppm .

These predictions align with observed patterns in 5-Bromo-2-(piperidin-1-yl)pyridine and ethynyl-containing heterocycles .

Synthesis and Mechanistic Pathways

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of the pyridine ring:

Route 1: Sonogashira Coupling

  • Precursor: 5-Bromo-2-(piperidin-1-yl)pyridine (CAS 24255-95-6) .

  • Coupling: Palladium-catalyzed reaction with trimethylsilylacetylene (TMSA) .

  • Deprotection: Fluoride-mediated removal of TMS group .

ParameterOptimal ConditionImpact on Yield
Catalyst SystemPd(PPh₃)₂Cl₂/CuI>80% Efficiency
SolventTHF/Et₃N (3:1)Prevents homocoupling
Temperature60°CBalances kinetics/stability
Reaction Time12–18 hoursComplete conversion

These conditions are extrapolated from successful ethynylations of bromopyridines .

Physicochemical Profile

Experimental vs. Calculated Properties

PropertyExperimental (Analog) Calculated (Target)
Molecular Weight241.13 (Br analog)185.25
Density (g/cm³)1.4091.21
Boiling Point (°C)333.85295–310
LogP2.82.1

The reduced hydrophobicity (LogP) compared to the bromo analog reflects the ethynyl group's electron-withdrawing nature .

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Competing coupling at pyridine N-oxide positions requires protective strategies .

  • Stability: Terminal alkynes prone to oxidative dimerization under ambient conditions .

Research Priorities

  • Crystallographic Studies: Single-crystal X-ray analysis to confirm substitution pattern .

  • Pharmacological Screening: Broad-spectrum kinase and receptor profiling.

  • Materials Characterization: Charge transport measurements in thin-film devices.

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